2-Amino-6-bromo-4H-chromen-4-one
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Overview
Description
. Coumarins are a class of naturally occurring phenolic compounds with diverse biological activities, including anticoagulant, antimicrobial, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-4H-chromen-4-one typically involves the bromination of 2-amino-4H-chromen-4-one. The reaction can be carried out using bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The process may require the use of a catalyst to enhance the reaction efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-bromo-4H-chromen-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties, making it useful in biological research.
Medicine: Its derivatives have been explored for their potential therapeutic effects, including anticoagulant and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-6-bromo-4H-chromen-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anticoagulant activity is attributed to its ability to inhibit certain enzymes involved in blood clotting. The compound may also modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
2-Amino-6-bromo-4H-chromen-4-one is similar to other brominated coumarins, such as 6-Bromo-4H-chromen-4-one and 6-Amino-4H-chromen-4-one. its unique structural features, such as the presence of both amino and bromo groups, contribute to its distinct biological and chemical properties. These differences make it a valuable compound for specific applications where other coumarins may not be as effective.
Properties
IUPAC Name |
2-amino-6-bromochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZEQPGFLZYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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